N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1H-indole-2-carboxamide
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Overview
Description
N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1H-indole-2-carboxamide can be achieved through a series of chemical reactions. One common method involves the coupling of tryptamine with a carboxylic acid derivative using a dehydrating agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically proceeds under mild conditions, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reagent concentrations can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1H-indole-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The indole moiety may play a crucial role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- 2-(1H-Indol-3-yl)quinazolin-4(3H)-one
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Uniqueness
N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1H-indole-2-carboxamide is unique due to its specific structure, which combines two indole moieties.
Properties
Molecular Formula |
C23H24N4O2 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[4-[2-(1H-indol-3-yl)ethylamino]-4-oxobutyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H24N4O2/c28-22(24-13-11-17-15-26-20-9-4-2-7-18(17)20)10-5-12-25-23(29)21-14-16-6-1-3-8-19(16)27-21/h1-4,6-9,14-15,26-27H,5,10-13H2,(H,24,28)(H,25,29) |
InChI Key |
DJIKFFYADCPPOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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